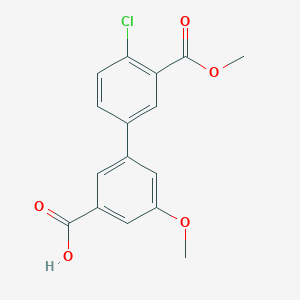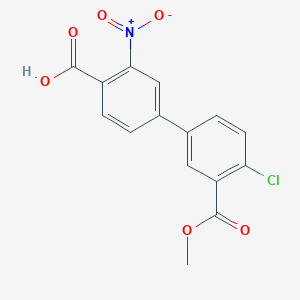
3-(4-Chloro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chloro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid (95%) is a synthetic compound used in a variety of scientific research applications. It is a versatile compound that has been used in a wide range of studies, including biochemical and physiological research, as well as in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
3-(4-Chloro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid (95%) has been used in a variety of scientific research applications. It has been used in biochemical and physiological studies to investigate the effects of different compounds on cell signaling pathways, gene expression, and enzyme activity. It has also been used in laboratory experiments to study the structure and function of proteins, as well as to study the biochemical and physiological effects of drugs.
Wirkmechanismus
The mechanism of action of 3-(4-Chloro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid (95%) is not fully understood. However, it is believed that the compound binds to specific receptors in cells, which then activates signaling pathways that lead to the desired effect. This can include changes in gene expression, enzyme activity, or other biochemical and physiological responses.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Chloro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid (95%) vary depending on the application. In biochemical studies, the compound has been shown to modulate the activity of enzymes, alter gene expression, and affect cell signaling pathways. In physiological studies, the compound has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-(4-Chloro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid (95%) in laboratory experiments is that it is a relatively inexpensive and readily available compound. Additionally, it is relatively easy to synthesize and purify, which makes it ideal for use in a variety of research applications. The main limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to accurately interpret the results of experiments.
Zukünftige Richtungen
The potential future directions for 3-(4-Chloro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid (95%) include further research into its mechanism of action and biochemical and physiological effects. Additionally, further studies could be conducted to investigate its potential therapeutic applications, such as its use as an anti-inflammatory or anti-cancer drug. Additionally, further research could be conducted to investigate the potential use of this compound in the development of novel drugs or other therapeutic agents.
Synthesemethoden
3-(4-Chloro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid (95%) can be synthesized through a reaction between 4-chloro-3-methoxycarbonylphenylacetic acid and trifluoromethylbenzoic acid in the presence of a catalyst. The reaction is carried out in an aqueous medium at a temperature of 50-60°C. The reaction is complete after about 1-2 hours. The product is then purified by recrystallization to obtain the desired compound.
Eigenschaften
IUPAC Name |
3-(4-chloro-3-methoxycarbonylphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3O4/c1-24-15(23)12-7-8(2-3-13(12)17)9-4-10(14(21)22)6-11(5-9)16(18,19)20/h2-7H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCJKQGMDBKJDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692056 |
Source


|
| Record name | 4'-Chloro-3'-(methoxycarbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-3-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid | |
CAS RN |
1262010-37-6 |
Source


|
| Record name | 4'-Chloro-3'-(methoxycarbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














